molecular formula C16H19N3O3S B2785083 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034561-09-4

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2785083
CAS No.: 2034561-09-4
M. Wt: 333.41
InChI Key: KKWXPIRFKOOIMW-UHFFFAOYSA-N
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Description

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a phenylsulfonyl-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines. The phenylsulfonyl-piperidine moiety is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and phenylsulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and phase-transfer agents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group yields sulfone derivatives, while reduction of the pyrimidine ring produces dihydropyrimidine derivatives .

Scientific Research Applications

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The phenylsulfonyl-piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific combination of a pyrimidine ring and a phenylsulfonyl-piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[1-(benzenesulfonyl)piperidin-3-yl]oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-13-17-10-9-16(18-13)22-14-6-5-11-19(12-14)23(20,21)15-7-3-2-4-8-15/h2-4,7-10,14H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWXPIRFKOOIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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